cis-2-Methyl-3-hexene
Overview
Description
cis-2-Methyl-3-hexene is an organic compound with the molecular formula C7H14. It is an alkene, characterized by the presence of a carbon-carbon double bond. The compound is a geometric isomer, specifically the cis isomer, meaning that the substituents on the double-bonded carbons are on the same side. This configuration gives it distinct physical and chemical properties compared to its trans counterpart .
Preparation Methods
Synthetic Routes and Reaction Conditions: cis-2-Methyl-3-hexene can be synthesized through various methods. One common approach involves the hydroboration of 3-hexyne followed by protonolysis . This method ensures the formation of the cis isomer due to the syn addition mechanism of hydroboration.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 2-methyl-3-hexyne using a suitable catalyst that favors the cis configuration. The reaction conditions typically include moderate temperatures and pressures to optimize yield and selectivity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form epoxides or diols.
Reduction: The compound can be hydrogenated to form 2-methylhexane.
Substitution: Halogenation reactions can occur, where halogens add across the double bond to form dihalides.
Common Reagents and Conditions:
Oxidation: meta-chloroperoxybenzoic acid in an inert solvent like dichloromethane.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogens like bromine or chlorine in the presence of light or a radical initiator.
Major Products Formed:
Epoxides: From epoxidation reactions.
Diols: From hydroxylation reactions.
Dihalides: From halogenation reactions.
Scientific Research Applications
cis-2-Methyl-3-hexene has several applications in scientific research:
Chemistry: Used as a model compound to study geometric isomerism and reaction mechanisms involving alkenes.
Biology: Investigated for its potential interactions with biological molecules and its role in metabolic pathways.
Medicine: Explored for its potential use in synthesizing pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of cis-2-Methyl-3-hexene in chemical reactions involves the interaction of its double bond with various reagents. For instance, during epoxidation, the electrophilic oxygen of the peroxycarboxylic acid reacts with the nucleophilic double bond, forming a three-membered oxirane ring through a concerted mechanism . This reaction highlights the compound’s reactivity and the importance of its geometric configuration in determining reaction pathways.
Comparison with Similar Compounds
trans-2-Methyl-3-hexene: The trans isomer of 2-methyl-3-hexene, where the substituents are on opposite sides of the double bond.
cis-2-Hexene: A similar compound with a shorter carbon chain.
cis-3-Hexene: Another geometric isomer with the double bond located at a different position in the carbon chain.
Uniqueness: cis-2-Methyl-3-hexene is unique due to its specific geometric configuration, which influences its physical properties, such as boiling point and solubility, and its chemical reactivity. The cis configuration often results in different reaction outcomes compared to the trans isomer, making it valuable for studying stereochemistry and reaction mechanisms .
Properties
IUPAC Name |
(Z)-2-methylhex-3-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-4-5-6-7(2)3/h5-7H,4H2,1-3H3/b6-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQANHWBWTVLDTP-WAYWQWQTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301015952 | |
Record name | (3Z)-2-Methylhex-3-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301015952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15840-60-5 | |
Record name | 3-Hexene, 2-methyl-, (Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015840605 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3Z)-2-Methylhex-3-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301015952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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